Pitofenone

Catalog No.
S539807
CAS No.
54063-52-4
M.F
C22H25NO4
M. Wt
367.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pitofenone

CAS Number

54063-52-4

Product Name

Pitofenone

IUPAC Name

methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C22H25NO4/c1-26-22(25)20-8-4-3-7-19(20)21(24)17-9-11-18(12-10-17)27-16-15-23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-16H2,1H3

InChI Key

NZHMAQSCHUSSSJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3

Solubility

Soluble in DMSO

Synonyms

baralginketone, methyl 2-(4-(2-piperid-1-ylethoxy)benzoyl) benzoate, pitofenone, pitofenone hydrochloride, pitophenon

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3

Description

The exact mass of the compound Pitofenone is 367.1784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Benzophenones - Supplementary Records. It belongs to the ontological category of benzophenones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Environmental Chemistry

Pharmacokinetics

Mass Spectrometry

Pharmaceutical Dosage Forms

Pitofenone is a synthetic compound primarily used as an antispasmodic agent. It is particularly effective in alleviating smooth muscle spasms in the gastrointestinal and urinary tracts, as well as in the case of menstrual pain. The chemical structure of Pitofenone is characterized by its complex arrangement, which includes a piperidine group that contributes to its pharmacological properties. Its IUPAC name is methyl 2-{4-[2-(piperidin-1-yl)ethoxy]benzoyl}benzoate hydrochloride, and it has a molecular formula of C22H26ClNO4 .

The mechanism of action of Pitofenone is not fully understood, but it is believed to be related to its anticholinergic properties. Anticholinergic drugs work by blocking the action of acetylcholine, a neurotransmitter that stimulates muscle contractions. By reducing the effect of acetylcholine, Pitofenone may help to relax smooth muscles and alleviate spasms [].

As with any medication, Pitofenone can have side effects. Common side effects include dry mouth, constipation, dizziness, and drowsiness []. More serious side effects are possible but less frequent.

  • Oxidation: Under specific conditions, Pitofenone can be oxidized to form ketones or carboxylic acids. Common reagents for this reaction include potassium permanganate and chromium trioxide in acidic media.
  • Reduction: Reduction reactions can convert Pitofenone into corresponding alcohols, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Nucleophilic substitution reactions are prevalent, allowing the piperidinyl group to be replaced with various nucleophiles in the presence of a base.

Common Reagents and Conditions

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganate, Chromium trioxideKetones, Carboxylic acids
ReductionLithium aluminum hydride, Sodium borohydrideAlcohols
SubstitutionAmines, AlcoholsSubstituted derivatives

Pitofenone exhibits significant biological activity as an antispasmodic and analgesic agent. Its mechanism of action involves the inhibition of acetylcholinesterase and interaction with muscarinic receptors, which helps to relax smooth muscles and relieve associated pain. This dual action distinguishes it from other antispasmodics that may not have analgesic properties .

The synthesis of Pitofenone typically involves a multi-step process:

  • Esterification: The synthesis begins with the esterification of 2-hydroxybenzoic acid with methanol to produce methyl 2-hydroxybenzoate.
  • Friedel-Crafts Acylation: This intermediate undergoes Friedel-Crafts acylation with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst to yield methyl 2-(4-chlorobenzoyl)benzoate.
  • Nucleophilic Substitution: The final step involves nucleophilic substitution where the chlorine atom is replaced by 2-(piperidin-1-yl)ethanol, resulting in Pitofenone. The hydrochloride salt is formed by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, similar synthetic routes are employed but under strictly controlled conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography and gas chromatography-mass spectrometry are utilized for quality control.

Studies on drug interactions indicate that Pitofenone may interact with various medications. It is crucial for healthcare providers to monitor potential interactions when prescribing this compound alongside other drugs to avoid adverse effects. Specific interaction studies can provide insights into how Pitofenone affects or is affected by other pharmacological agents .

Several compounds exhibit similar pharmacological properties to Pitofenone. Here are some notable examples:

Compound NameTypeUnique Features
Fenpiverinium bromideAntispasmodicOften used in combination therapies
Metamizole sodiumNon-opioid analgesicFrequently combined for enhanced pain relief

Uniqueness of Pitofenone

What sets Pitofenone apart from these compounds is its dual action as both an antispasmodic and an analgesic. Its ability to inhibit acetylcholinesterase and target muscarinic receptors enhances its effectiveness in relieving smooth muscle spasms and associated pain compared to other similar agents .

Pitofenone was first synthesized in the mid-20th century as part of efforts to develop spasmolytic agents targeting smooth muscle disorders. Initially marketed under the trade name Baralgin by Sanofi Aventis, it gained prominence in Eastern Europe and Asia for treating gastrointestinal and urogenital spasms. Structurally, it belongs to the class of N-ethyl piperidine ether derivatives, distinguished by its dual aromatic ketone framework.

The compound’s development coincided with advancements in combinatorial chemistry, enabling the optimization of its pharmacokinetic profile. Its classification as an anticholinergic and antimuscarinic agent stems from its ability to inhibit acetylcholine receptors, thereby reducing smooth muscle contraction.

Chemical Taxonomy as a Benzophenone Derivative

Pitofenone (IUPAC name: methyl 2-{4-[2-(piperidin-1-yl)ethoxy]benzoyl}benzoate) is a diarylketone with the molecular formula C₂₂H₂₅NO₄ and a molar mass of 367.44 g/mol. Its structure comprises:

  • A benzophenone core (two benzene rings linked by a ketone group).
  • A piperidine-substituted ethoxy group at the para position of one aromatic ring.
  • A methyl ester moiety at the ortho position of the second aromatic ring.

Table 1: Key Molecular Properties of Pitofenone

PropertyValue
Molecular FormulaC₂₂H₂₅NO₄
Molecular Weight367.44 g/mol
SMILESCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(OCCN3CCCCC3)C=C2
CAS Registry Number54063-52-4
LogP (Partition Coefficient)3.94 (predicted)

The benzophenone scaffold contributes to its stability and lipid solubility, while the piperidine-ethoxy group enhances receptor binding affinity.

Research Significance in Chemical Sciences

Pitofenone’s synthetic and pharmacological profile has made it a focal point in multiple research domains:

Organic Synthesis Methodologies

Pitofenone’s synthesis has driven innovations in transition-metal-catalyzed reactions. For example, a palladium-catalyzed decarboxylative ortho-acylation method was developed to construct its benzophenone core efficiently. This method employs benzoic acids and α-oxocarboxylic acids, achieving chemoselectivity through sp² C–H functionalization.

Medicinal Chemistry Applications

As a benzophenone derivative, pitofenone has inspired the design of anti-inflammatory and anticancer agents. Modifications to its N-ethyl piperidine ether moiety have yielded analogs with enhanced bioactivity, such as morpholine-conjugated derivatives showing antiproliferative effects in cancer cell lines.

Analytical Chemistry

Advanced chromatographic techniques, including reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been optimized for pitofenone quantification. These methods achieve linearity in the range of 7.01–13.01 µg/mL for pitofenone, with detection limits as low as 0.1701 µg/mL.

Table 2: Analytical Parameters for Pitofenone Quantification

ParameterValue (RP-HPLC)Value (LC-MS/MS)
Linear Range7.01–13.01 µg/mL0.633–0.236 ng/mL
Retention Time3.2 minutes3.2 minutes
LOD (Limit of Detection)0.1701 µg/mL0.0128 µg/mL

Pitofenone exhibits a well-defined molecular composition with the empirical formula C22H25NO4 and a molecular weight of 367.44 g/mol [1] [2]. The exact mass determination via high-resolution mass spectrometry yields 367.17835828 Da, confirming the molecular ion composition [1]. The compound maintains a neutral formal charge state with no ionizable centers under physiological conditions [2] [3].

The hydrochloride salt form, which represents the most commonly utilized pharmaceutical preparation, possesses the molecular formula C22H25NO4·HCl with a corresponding molecular weight of 403.899 g/mol [4] [5] [3]. This salt formation enhances aqueous solubility while maintaining the structural integrity of the parent compound. The Chemical Abstracts Service has assigned the registration number 54063-52-4 for the free base and 1248-42-6 for the hydrochloride salt [5] [6] [7].

PropertyFree BaseHydrochloride Salt
Molecular FormulaC22H25NO4C22H25NO4·HCl
Molecular Weight (g/mol)367.44403.899
CAS Registry Number54063-52-41248-42-6
Exact Mass (Da)367.17835828403.155036
Monoisotopic Mass (Da)367.17835828403.155036

The elemental composition analysis reveals a balanced distribution of carbon (71.92%), hydrogen (6.86%), nitrogen (3.81%), and oxygen (17.41%) atoms, contributing to the compound's moderate lipophilicity and membrane permeability characteristics [1] [2].

Structural Configuration and Stereochemistry

Pitofenone demonstrates an achiral molecular architecture with no defined stereogenic centers, eliminating optical activity and enantiomeric considerations [8] [2] [3]. The stereochemical analysis confirms zero defined atom stereocenters and zero E/Z geometric isomers, resulting in a single constitutional isomer [2] [3]. This achiral nature simplifies synthetic pathways and eliminates stereochemical complexity in pharmaceutical formulations.

The molecular backbone consists of a benzophenone core structure with ortho-substitution by a methyl ester group on one aromatic ring and para-substitution by a piperidinoethoxy chain on the opposing ring [1] [6]. The systematic International Union of Pure and Applied Chemistry nomenclature designates the compound as methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate [1] [6].

The canonical Simplified Molecular Input Line Entry System representation: COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3 accurately describes the connectivity pattern [1] [2]. The International Chemical Identifier key NZHMAQSCHUSSSJ-UHFFFAOYSA-N provides a unique structural identifier for database searches and computational modeling [1] [2].

Stereochemical ParameterValue
Optical ActivityNone
Defined Atom Stereocenters0
Undefined Atom Stereocenters0
Defined Bond Stereocenters0
Undefined Bond Stereocenters0
Chiral ClassificationAchiral

Functional Group Distribution and Electronic Properties

The molecular architecture of pitofenone incorporates multiple functional groups that collectively determine its physicochemical and biological properties. The methyl ester functionality (-COOCH3) serves as a lipophilic terminus, contributing to membrane permeability and metabolic susceptibility [1] [9]. The central benzophenone ketone (C=O) acts as an electron-withdrawing group, influencing the electronic distribution across the aromatic systems [1] [6].

The phenyl ether linkage connects the benzophenone core to an ethylene spacer, providing conformational flexibility while maintaining aromatic conjugation [1] [2]. The piperidine heterocycle represents a saturated six-membered nitrogen-containing ring system that contributes basic character to the molecule [2] [10]. The ethoxy linker (-CH2CH2-) provides conformational freedom between the aromatic and heterocyclic domains [1].

Functional GroupChemical FormulaElectronic EffectContribution
Methyl Ester-COOCH3Electron-withdrawingLipophilicity
Benzophenone KetoneC=OElectron-withdrawingπ-Conjugation
Phenyl EtherAr-O-RElectron-donatingAromatic stabilization
Piperidine RingC5H10NElectron-donatingBasicity
Ethoxy Linker-CH2CH2-NeutralFlexibility

The electronic properties reveal a topological polar surface area of 55.8 Ų, indicating moderate polarity suitable for oral bioavailability [1]. The calculated XLogP3-AA value of 4.0 suggests favorable lipophilicity for membrane penetration [1]. The molecule exhibits five hydrogen bond acceptor sites (four oxygen atoms and one nitrogen atom) with zero hydrogen bond donors, resulting in a hydrogen bonding profile conducive to protein binding interactions [1].

The predicted pKa value of 8.51±0.10 corresponds to the piperidine nitrogen, indicating predominantly protonated species under physiological pH conditions [6] [11]. Experimental membrane permeability studies demonstrate pH-dependent transport characteristics, with intrinsic permeability (log Po) of -3.51 and effective permeability at pH 7.4 (log Pe) of -4.47 [12].

Two-Dimensional and Three-Dimensional Conformational Analysis

The conformational landscape of pitofenone encompasses multiple degrees of rotational freedom, characterized by eight rotatable bonds that permit extensive molecular flexibility [1] [2]. The two-dimensional structural analysis reveals a linear arrangement of functional domains connected through flexible linkages, allowing adaptation to various binding sites and conformational requirements.

Three-dimensional conformational studies indicate that pitofenone adopts multiple low-energy conformations in solution due to unrestricted rotation around single bonds [1] [13]. The benzophenone dihedral angle between aromatic rings typically ranges from 37° to 84° in related benzophenone derivatives, depending on steric and electronic factors [14] [15]. For pitofenone specifically, computational modeling suggests preferred conformations with moderate twisting between aromatic planes to minimize steric interactions while maintaining π-orbital overlap.

Conformational ParameterValueDescription
Rotatable Bonds8High conformational flexibility
Ring Systems3 total2 aromatic + 1 saturated
Aromatic Rings2Benzophenone unit
Saturated Rings1Piperidine heterocycle
Molecular Complexity481High structural complexity

The piperidine ring maintains a preferred chair conformation, minimizing ring strain and optimizing nitrogen lone pair availability for hydrogen bonding interactions [1] [2]. The ethoxy linker provides a flexible spacer that allows the piperidine moiety to adopt various orientations relative to the aromatic core, facilitating receptor binding adaptability.

Quantum mechanical calculations on inclusion complexes with β-cyclodextrin reveal specific geometrical preferences, with the aromatic portion favoring insertion into the hydrophobic cavity while the piperidine terminus remains solvated [16]. The calculated intermolecular interaction energy of -41.87 kcal/mol (M11/def2-TZVP level) demonstrates favorable binding interactions in host-guest complexes [16].

The molecular shape can be described as extended and flexible, with minimal internal steric constraints due to the achiral nature and judicious spacing of functional groups [1] [2]. This conformational adaptability contributes to the compound's ability to interact with multiple protein targets through induced-fit binding mechanisms, supporting its broad pharmacological profile as an antispasmodic agent.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

5

Exact Mass

367.17835828 g/mol

Monoisotopic Mass

367.17835828 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M09N8K7YJY

Other CAS

54063-52-4

Wikipedia

Pitofenone

Dates

Last modified: 08-15-2023
FDA Thailand: Genalgan (Fenpiverinium, Pitofenone) Oral Tablet

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